molecular formula C5H6INO B13978832 5-(Iodomethyl)-4-methyloxazole

5-(Iodomethyl)-4-methyloxazole

Cat. No.: B13978832
M. Wt: 223.01 g/mol
InChI Key: CMSBBVMZWLREGO-UHFFFAOYSA-N
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Description

5-(Iodomethyl)-4-methyloxazole is an organic compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of an iodomethyl group at the 5-position and a methyl group at the 4-position makes this compound unique and of interest in various chemical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Iodomethyl)-4-methyloxazole can be achieved through several methods. One common approach involves the iodination of 4-methyloxazole using iodine and a suitable oxidizing agent. The reaction typically takes place in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions .

Industrial Production Methods

These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-(Iodomethyl)-4-methyloxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Various substituted oxazoles depending on the nucleophile used.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Methyl derivatives of oxazole.

Mechanism of Action

The mechanism of action of 5-(Iodomethyl)-4-methyloxazole involves its interaction with various molecular targets. The iodomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new bonds and the modification of biological molecules. This can result in the inhibition of enzyme activity or the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-4-methyloxazole
  • 5-(Bromomethyl)-4-methyloxazole
  • 5-(Fluoromethyl)-4-methyloxazole

Uniqueness

5-(Iodomethyl)-4-methyloxazole is unique due to the presence of the iodomethyl group, which is more reactive than its chloro, bromo, or fluoro counterparts. This increased reactivity makes it a valuable intermediate in organic synthesis and a useful tool in chemical research .

Properties

Molecular Formula

C5H6INO

Molecular Weight

223.01 g/mol

IUPAC Name

5-(iodomethyl)-4-methyl-1,3-oxazole

InChI

InChI=1S/C5H6INO/c1-4-5(2-6)8-3-7-4/h3H,2H2,1H3

InChI Key

CMSBBVMZWLREGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC=N1)CI

Origin of Product

United States

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